REACTION_CXSMILES
|
C(OC([N:6]1[CH2:12][CH2:11][C:10]2[CH:13]=[CH:14][S:15][C:9]=2[CH2:8][CH2:7]1)=O)C.[Si](I)(C)(C)C>C(Cl)(Cl)Cl>[S:15]1[C:9]2[CH2:8][CH2:7][NH:6][CH2:12][CH2:11][C:10]=2[CH:13]=[CH:14]1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
70 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the reaction was carefully quenched with MeOH (10 mL) and 1 M NaOH (20 mL)
|
Type
|
EXTRACTION
|
Details
|
The subtitle compound was extracted into DCM (3×20 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The extracts were dried over MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
S1C=CC2=C1CCNCC2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 178 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |